molecular formula C19H25NO3 B5762195 N-(adamantan-2-yl)-3,5-dimethoxybenzamide

N-(adamantan-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B5762195
M. Wt: 315.4 g/mol
InChI Key: HFWHPVYXHAWOQE-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-3,5-dimethoxybenzamide is a synthetic small molecule belonging to the class of adamantane-containing benzamides, which are of significant interest in medicinal chemistry and chemical biology research. The incorporation of the rigid, lipophilic adamantane group is a common strategy to enhance a compound's bioavailability and metabolic stability, as this moiety can improve membrane permeability and binding affinity to hydrophobic pockets in biological targets . Researchers are actively exploring adamantyl-based compounds for their diverse biological activities. Structurally similar compounds have demonstrated potent anti-inflammatory effects by targeting key signaling pathways. For instance, the adamantyl-containing drug AP736 (5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide) has been shown to suppress macrophage-mediated inflammatory responses by simultaneously inhibiting the transcription factors NF-κB and AP-1, downstream of the IKK/IκBα and IRAK1/TAK1 signaling cascades . This targeted mechanism effectively reduced the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in experimental models . The 3,5-dimethoxybenzamide component provides a distinct electronic and steric profile for molecular recognition, suggesting potential research applications in developing novel enzyme inhibitors or receptor modulators. This compound is offered as a high-purity chemical tool for research purposes only. It is intended for use in assay development, screening, and fundamental investigations in cell biology and pharmacology. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-16-8-15(9-17(10-16)23-2)19(21)20-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-14,18H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHPVYXHAWOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways for N-(adamantan-2-yl)-3,5-dimethoxybenzamide

The most straightforward route to this compound involves the direct coupling of the corresponding amine and carboxylic acid precursors. A primary and highly effective method is the acylation of 2-aminoadamantane (B82074) with 3,5-dimethoxybenzoyl chloride. guidechem.commdpi.com This reaction, typically a Schotten-Baumann type reaction, involves the nucleophilic attack of the amine on the highly reactive acyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com

Alternatively, direct amide coupling between 2-aminoadamantane and 3,5-dimethoxybenzoic acid can be achieved using a variety of modern coupling reagents. chimia.ch These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents that could be employed for this sterically hindered transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. rsc.orgresearchgate.net Another approach involves the in situ formation of an acyl fluoride (B91410) from the carboxylic acid, which can then react with the amine. rsc.orgresearchgate.net

A plausible reaction scheme is depicted below:

Scheme 1: Synthesis via Acyl Chloride Synthesis of this compound via acyl chloride

In this pathway, 2-aminoadamantane reacts with 3,5-dimethoxybenzoyl chloride in the presence of a base to yield the target amide.

Scheme 2: Synthesis via Coupling Agents Synthesis of this compound via coupling agents

Here, 2-aminoadamantane and 3,5-dimethoxybenzoic acid are coupled using a reagent like EDC/HOBt to form the amide bond.

While direct amidation is the most common, alternative pathways involving functional group transformations can also be envisioned. For instance, a Ritter-type reaction, which is known for the synthesis of N-alkyl amides, could potentially be adapted. science.org.ge This would involve reacting a suitable adamantan-2-yl precursor, such as 2-hydroxyadamantane, with a nitrile like 3,5-dimethoxybenzonitrile (B100136) in the presence of a strong acid. However, the regioselectivity and feasibility of such a reaction with the 2-substituted adamantane (B196018) would require careful consideration.

Derivatization approaches could involve modifications to the adamantane or the benzoyl moiety either before or after the amide bond formation to yield analogs of the target compound. For example, other substituted benzoyl chlorides could be used to explore structure-activity relationships in a medicinal chemistry context. nih.gov

Precursor Chemistry and Reaction Mechanisms

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors: 2-aminoadamantane and 3,5-dimethoxybenzoic acid or its corresponding acyl chloride.

2-Aminoadamantane: This precursor is a well-established, commercially available starting material. Its synthesis is documented in the chemical literature, often serving as a foundational block for more complex adamantane derivatives due to the unique steric and electronic properties conferred by the adamantyl cage. nih.govnih.gov

3,5-Dimethoxybenzoic Acid and 3,5-Dimethoxybenzoyl Chloride: 3,5-Dimethoxybenzoic acid can be synthesized from 3,5-dihydroxybenzoic acid via a Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydroxide. chemicalbook.comgoogle.com The resulting carboxylic acid can then be converted to the more reactive 3,5-dimethoxybenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com The reaction with thionyl chloride proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

The mechanism of the primary synthetic route, the acylation of 2-aminoadamantane with 3,5-dimethoxybenzoyl chloride, follows a standard nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 2-aminoadamantane attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a non-nucleophilic base is crucial to scavenge the HCl produced, driving the reaction to completion.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity while minimizing reaction time and side product formation.

Temperature: For the acylation with 3,5-dimethoxybenzoyl chloride, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. chemicalbook.com In the case of coupling reactions, temperatures can vary, but are generally kept moderate to avoid decomposition of the coupling agents and racemization if chiral centers are present.

Solvent: The choice of solvent is critical. For acyl chloride reactions, aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are commonly used to prevent solvolysis of the acyl chloride. For coupling reactions, solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can dissolve a wide range of reactants and reagents.

Stoichiometry and Reagent Choice: The molar ratio of the reactants is important. A slight excess of the acylating agent or the amine may be used to ensure complete consumption of the limiting reagent. The choice of base in acylation reactions can also influence the yield; sterically hindered non-nucleophilic bases are preferred to avoid competition with the amine nucleophile. When using coupling agents, the specific combination (e.g., EDC/HOBt vs. HATU) can have a significant impact on the yield, especially with sterically hindered substrates. researchgate.net

Work-up and Purification: Proper work-up procedures are essential to isolate the product. This typically involves quenching the reaction, washing with aqueous solutions to remove unreacted reagents and byproducts, and then extracting the product into an organic solvent. Purification is commonly achieved by recrystallization or column chromatography to obtain the final product in high purity.

Below is a table summarizing potential optimization parameters for the acylation reaction:

ParameterConditionRationale
Reactant A 2-aminoadamantaneNucleophilic amine
Reactant B 3,5-dimethoxybenzoyl chlorideElectrophilic acylating agent
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants
Base Triethylamine (TEA) or PyridineScavenges HCl byproduct
Temperature 0 °C to Room TemperatureControls exothermicity, drives reaction
Purification Column ChromatographySeparation from impurities

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(adamantan-2-yl)-3,5-dimethoxybenzamide, providing evidence for the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton environments within a molecule. For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the adamantyl cage and the 3,5-dimethoxybenzoyl moiety.

Based on data from structurally related adamantane (B196018) derivatives and dimethoxybenzene compounds, the expected chemical shifts can be predicted. mdpi.comipb.pt The proton NMR spectrum is anticipated to show distinct signals for the protons of the adamantane cage, typically appearing in the upfield region (around 1.5-2.5 ppm). mdpi.com The methoxy (B1213986) group protons would likely appear as a sharp singlet around 3.8 ppm, while the aromatic protons of the benzene (B151609) ring would be observed in the downfield region.

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbons of the adamantane cage are expected to resonate at characteristic chemical shifts. mdpi.com The carbonyl carbon of the amide group would appear significantly downfield, a feature of amide functionalities. The aromatic carbons and the methoxy carbons would also have distinct and predictable chemical shifts. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Adamantane-H 1.5 - 2.5
Methoxy (OCH₃) ~3.8
Aromatic-H 6.5 - 7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Adamantane-C 25 - 45
Methoxy (OCH₃) ~56
Aromatic-C 105 - 160

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Verification

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential for identifying functional groups and confirming the molecular weight of this compound.

The IR spectrum is expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide would be anticipated in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group would likely appear as a strong absorption band around 1630-1680 cm⁻¹. Furthermore, C-H stretching vibrations of the adamantyl and aromatic groups, as well as C-O stretching of the methoxy groups, would be present. researchgate.net

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which for C₁₉H₂₅NO₃ is 315.1834 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the adamantyl cation and the dimethoxybenzoyl moiety. Hydroxylation on the adamantane ring is a common fragmentation pathway observed in similar compounds. nih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aromatic/Aliphatic) 2850 - 3100
C=O Stretch (Amide) 1630 - 1680

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, Tetrel Bonds)

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. A key interaction would be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule, a common motif in the crystal packing of secondary amides. mdpi.com This N-H···O hydrogen bonding often leads to the formation of one-dimensional chains or dimeric structures. mdpi.comresearchgate.net

Molecular Conformation and Stereochemical Considerations

The conformation of this compound in the solid state would be determined by a balance of intramolecular steric and electronic effects, as well as the aforementioned intermolecular forces. The adamantane cage is a rigid structure, but the relative orientation of the benzoyl group with respect to the adamantyl moiety is of interest. mdpi.com

The amide bond is generally planar, and studies on related N-aryl amides have shown that the planarity between the aromatic ring and the amide group can influence conformational preferences. researchgate.net In adamantane amides, the bulky nature of the adamantyl group can lead to steric strain, potentially causing a deviation from planarity in the amide bond. strath.ac.uk The stereochemistry at the C-2 position of the adamantane ring introduces chirality to the molecule, meaning that in a crystalline form composed of a single enantiomer, the crystal would be chiral.

Solution-State Conformational Dynamics

The conformation of this compound in solution can differ from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent. Conformational analysis of similar benzamide (B126) derivatives has shown that rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can lead to different conformers in solution. rsc.org

For this compound, the rotation around the C(carbonyl)-N(amide) bond can be hindered, leading to the possible existence of cis and trans conformers, although the trans conformation is generally more stable. The bulky adamantyl group would likely influence the rotational barrier and the equilibrium between different conformational states. strath.ac.uk The presence of multiple conformers in solution can sometimes be detected by NMR spectroscopy, for example, through the observation of broadened peaks or distinct sets of signals for each conformer at low temperatures.

Computational Investigations of this compound: A Theoretical Overview

The compound this compound is a molecule of interest that combines the rigid, bulky adamantane cage with a substituted benzamide scaffold. The unique three-dimensional structure of adamantane is frequently utilized in medicinal chemistry to enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. pensoft.netpublish.csiro.au Computational chemistry and theoretical modeling provide powerful tools to investigate the properties of such molecules at an atomic level, offering insights into their potential behavior and interactions before engaging in extensive laboratory synthesis and testing. This article explores the theoretical investigations that can be applied to this compound, following a structured outline of common computational methodologies.

Computational Chemistry and Theoretical Modeling Investigations

Theoretical studies are crucial for understanding the intrinsic properties of N-(adamantan-2-yl)-3,5-dimethoxybenzamide. These methods can predict its structural, electronic, and energetic characteristics, as well as its potential interactions with biological macromolecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, stability, and geometry of a molecule. researchgate.net For this compound, DFT calculations at a level such as B3LYP/6-311+G(d,p) would be employed to determine its most stable three-dimensional structure by optimizing its geometry to a minimum energy state. acs.org

This analysis yields critical data on bond lengths, bond angles, and dihedral angles. For instance, calculations on analogous adamantane (B196018) and benzamide-containing structures provide expected values for key geometric parameters. ksu.edu.sanih.gov The analysis also provides insights into the molecule's electronic properties through the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govtandfonline.com A smaller gap generally suggests higher reactivity. In a molecule like this compound, the HOMO is typically localized on the electron-rich dimethoxy-phenyl ring, while the LUMO may be distributed across the benzamide (B126) portion.

Multi-reference perturbation theory (MRPT) could be used for a more accurate description of excited electronic states, which is important for interpreting UV-Vis absorption spectra. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for this compound Note: This table presents hypothetical, yet realistic, data that would be obtained from a DFT/B3LYP calculation, based on published values for similar structural motifs.

ParameterStructural MoietyCalculated Value
Bond Length (Å)C=O (Amide)1.245
Bond Length (Å)C-N (Amide)1.360
Bond Length (Å)C-C (Adamantane Avg.)1.545
Bond Angle (°)O=C-N (Amide)122.5
Dihedral Angle (°)Car-Car-C=O~25-30
Energy (eV)HOMO-6.20
Energy (eV)LUMO-1.15
Energy (eV)HOMO-LUMO Gap5.05

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, typically a protein. mdpi.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. For this compound, the bulky and highly lipophilic adamantane group suggests that it could bind to proteins with suitable hydrophobic pockets. nih.gov

A docking study would involve preparing the 3D structure of the ligand and the target protein (e.g., from the Protein Data Bank). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a negative score in kcal/mol. pensoft.net Studies on other adamantane derivatives have shown interactions with various targets, including viral ion channels, enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), and receptors such as the sigma-2 receptor or glutamate (B1630785) receptors. mdpi.comnih.govmdpi.combohrium.com

In a hypothetical docking with a target, the adamantyl group would likely occupy a hydrophobic pocket, while the benzamide linker could form crucial hydrogen bonds with amino acid residues in the active site. The 3,5-dimethoxy groups on the phenyl ring could also participate in hydrogen bonding or other electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein Note: This table illustrates typical results from a molecular docking simulation.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosyl-DNA Phosphodiesterase 1 (TDP1)-9.5Phe259, Trp590Hydrophobic (Adamantane)
Ser400, Asn512Hydrogen Bond (Amide C=O, N-H)
His493Hydrogen Bond (Methoxy Oxygen)

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. tandfonline.com An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

The simulation tracks the movements of all atoms over a period, typically ranging from nanoseconds to microseconds. Key parameters are analyzed to determine stability, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. ksu.edu.sa Other analyses include the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and monitoring the persistence of hydrogen bonds formed between the ligand and the protein. ksu.edu.sa Such simulations are crucial for validating the binding mode predicted by docking and confirming that the interaction is stable. nih.govbohrium.com

Table 3: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation Note: This table outlines the standard metrics used to evaluate the stability of a ligand-protein complex during an MD simulation.

ParameterPurposeIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure.A low, plateauing value for the protein backbone and ligand.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or atoms around their average position.Low fluctuations for residues in the binding site interacting with the ligand.
Hydrogen Bond AnalysisTracks the number and occupancy of hydrogen bonds between ligand and protein.High occupancy (>50%) for key hydrogen bonds throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not unfolding.

Quantitative Structure-Activity Relationship (QSAR) studies are performed on a series of related compounds to build a mathematical model that correlates their chemical structures with their biological activities. nih.gov To conduct a QSAR study involving this compound, one would first need to synthesize and test a library of its analogs, varying substituents on the phenyl ring or modifying the adamantane cage. The resulting model could then predict the activity of new, unsynthesized derivatives, guiding further optimization. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would likely consist of:

A hydrophobic feature representing the adamantane cage.

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

An aromatic ring feature.

Potentially two hydrogen bond acceptors for the methoxy (B1213986) groups.

This model serves as a 3D query to screen virtual libraries for new compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel active molecules. pensoft.net

Table 4: Potential Pharmacophoric Features of this compound Note: This table is based on the chemical structure of the title compound and principles of pharmacophore modeling.

Pharmacophoric FeatureCorresponding Molecular MoietyRole in Binding
Hydrophobic (HY)Adamantane cageVan der Waals interactions in a lipophilic pocket.
Hydrogen Bond Acceptor (HBA)Amide Carbonyl Oxygen (C=O)Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser).
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln).
Aromatic Ring (AR)Dimethoxybenzene ringPi-pi stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Methoxy Oxygens (-OCH3)Potential additional hydrogen bonds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, identifying the low-energy conformers is crucial, as the biologically active conformation is typically one of the most stable ones.

The conformational landscape can be explored by systematically rotating key dihedral angles, such as the angle between the phenyl ring and the amide plane (ω1) and the angle defining the orientation of the adamantane group relative to the amide (ω2). nih.govtandfonline.com For each rotational position, the energy is calculated using methods like molecular mechanics or DFT. nih.gov This process generates a potential energy surface, from which the structures of the low-energy minima (stable conformers) and the energy barriers for interconversion can be determined. Studies on similar benzamides have shown that the planarity of the amide-phenyl system and the orientation of substituents significantly affect conformational preference. nih.govscielo.br

Table 5: Illustrative Conformational Analysis of Key Dihedral Angles in this compound Note: This table presents a hypothetical outcome of a conformational search, identifying potential stable conformers.

ConformerDihedral Angle ω1 (Phenyl-Amide)Dihedral Angle ω2 (Amide-Adamantane)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~25°~180° (trans)0.0075.3
2~25°~60° (gauche)1.5014.1
3~-25°~-60° (gauche)1.5010.6

Table of Compounds Mentioned

Compound Name
This compound
Amantadine
Rimantadine

Molecular Recognition and Interaction Mechanisms

Mechanistic Studies of Interactions with Specific Enzyme Active Sites

While direct enzymatic assays for N-(adamantan-2-yl)-3,5-dimethoxybenzamide are not extensively documented in the reviewed literature, the interaction mechanisms can be inferred from studies on structurally related compounds targeting enzymes like tyrosinase, Fatty Acid Amide Hydrolase (FAAH), and Sirtuin 1 (SIRT1).

Tyrosinase

Tyrosinase is a key metalloenzyme in melanin (B1238610) biosynthesis, containing two copper ions within its active site. nih.gov Inhibition of this enzyme is a major focus in the development of skin-lightening agents. Benzamide (B126) derivatives have been explored as tyrosinase inhibitors, with their mechanism often revolving around interaction with the catalytic copper ions. For instance, studies on N-arylated-4-yl-benzamides have demonstrated potent, non-competitive inhibition of mushroom tyrosinase. nih.gov Similarly, research on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, which are structurally analogous to the 3,5-dimethoxybenzoyl moiety, shows that the hydroxyl groups are crucial for activity, likely through chelation of the copper ions in the active site. nih.gov The 3,5-dimethoxy groups in this compound could potentially interact with the active site, although likely less effectively than the more potent chelating dihydroxy groups. Molecular docking simulations of other benzothiazole-based inhibitors have further shown that substituents on the phenyl ring play a critical role in binding. mdpi.com

Fatty Acid Amide Hydrolase (FAAH)

Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cell metabolism, DNA repair, and inflammation. Both activators and inhibitors of SIRT1 are of significant therapeutic interest. The mechanisms of SIRT1 modulation often involve allosteric binding sites rather than the catalytic core. There are no specific studies identified that detail the interaction between this compound and SIRT1.

Characterization of Binding to Receptor Allosteric Sites

The chemical structure of this compound makes it a candidate for interacting with allosteric sites on G protein-coupled receptors (GPCRs), which are binding pockets topographically distinct from the endogenous ligand binding site. nih.govnih.gov

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

The mGlu5 receptor is a class C GPCR and a major target for neurological and psychiatric disorders. nih.gov A common allosteric binding site on mGlu5 is known to accommodate a wide variety of chemical scaffolds, including aryl benzamides, which act as negative allosteric modulators (NAMs). nih.govmdpi.com A study on a structurally similar compound, N-(adamantan-1-yl)-3-cyano-5-fluorobenzamide, identified it as an mGlu5 NAM. nih.gov This suggests that this compound likely binds to the same pocket. Mutagenesis and modeling studies have identified key amino acid residues within this transmembrane allosteric site that are crucial for the binding of diverse modulators. nih.gov

Key ResidueLocationRole in BindingReference
Pro654Transmembrane Helix 3 (TM3)Key affinity determinant for multiple allosteric modulator scaffolds. nih.gov
Tyr658TM3Key affinity determinant for multiple allosteric modulator scaffolds. nih.gov
Trp784TM6Identified as a key determinant for cooperativity. Can form π–π stacking interactions. nih.govmdpi.com
Ser808TM7Key affinity determinant for multiple allosteric modulator scaffolds. nih.gov
Ala809TM7Key affinity determinant for multiple allosteric modulator scaffolds. nih.gov

Sigma-2 Receptor (σ2R)

The σ2R, identified as transmembrane protein 97 (TMEM97), is a target for cancer therapeutics and imaging agents. nih.govupenn.edu Adamantane-derived scaffolds are being actively investigated as ligands for this receptor. nih.govnih.gov The rigid and lipophilic nature of the adamantane (B196018) group is considered a favorable feature for designing σ2R ligands, potentially offering better binding orientation and minimizing off-target effects compared to more flexible molecules. nih.gov Molecular docking and dynamic simulations suggest that adamantane-based compounds bind within the active site of the σ2R in a manner comparable to known reference ligands. nih.gov

Identification of Key Intermolecular Forces Governing Binding

The binding affinity and specificity of this compound are determined by a combination of non-covalent intermolecular forces. libretexts.org

Hydrogen Bonds : The amide linkage (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows the molecule to form strong, directional interactions with amino acid residues in a binding pocket, such as the serine residues in the mGlu5 allosteric site. nih.govmdpi.com In the solid state, similar benzamide compounds form intermolecular hydrogen bonds that define their crystal lattice structure. mdpi.com

Hydrophobic Interactions : The adamantane moiety is a large, saturated, and highly lipophilic hydrocarbon cage. This group is expected to engage in significant hydrophobic interactions, favorably burying itself in nonpolar pockets of a protein to displace water molecules—a major driving force for binding.

π-Interactions : The 3,5-dimethoxybenzene ring can participate in various π-interactions. This includes π-π stacking with aromatic amino acid residues like tryptophan (e.g., Trp784 in mGlu5) or phenylalanine, and cation-π interactions with charged residues. mdpi.com

Intermolecular ForceResponsible Molecular MoietyPotential Interacting ResiduesReference
Hydrogen BondingAmide Linker (-CONH-)Serine, Threonine, Asparagine, Glutamine mdpi.commdpi.com
Hydrophobic InteractionsAdamantane CageLeucine, Isoleucine, Valine, Alanine nih.govlibretexts.org
π-StackingDimethoxybenzene RingTryptophan, Phenylalanine, Tyrosine, Histidine mdpi.com

Comparative Analysis of Ligand Conformations and Binding Poses

For benzamide derivatives acting as mGlu5 NAMs, computational studies have revealed two primary binding conformations: a "linear" pose and an "arc" pose. mdpi.com

Linear Conformation : In this pose, the molecule spans across the binding pocket, often with aromatic rings at either end fitting into distinct sub-pockets.

Arc Conformation : Here, the molecule adopts a curved shape to fit within the contours of the allosteric site.

The specific conformation adopted by this compound would depend on the precise architecture of the binding site. The rigid adamantane cage would act as a structural anchor, while the benzamide portion would orient itself to maximize favorable intermolecular interactions, such as the hydrogen bonds and π-stacking noted previously. The substitution on the adamantane at the 2-position, as opposed to the more symmetrical 1-position, introduces a specific chirality and vector to the molecule, which can lead to highly stereoselective interactions within a chiral protein environment.

Design and Investigation of Structural Analogues and Derivatives

Rational Design Principles for Novel Analogues of N-(adamantan-2-yl)-3,5-dimethoxybenzamide

The rational design of new analogues is guided by established principles of medicinal chemistry, focusing on modifying the three main structural components of the parent molecule: the adamantane (B196018) cage, the benzamide (B126) linker, and the 3,5-dimethoxyphenyl ring.

A primary consideration in the design of analogues is the manipulation of lipophilicity, a key factor influencing a molecule's bioavailability. The adamantane moiety, a bulky and highly lipophilic polycyclic hydrocarbon, is a critical contributor to this property. Introducing the adamantane system into novel compounds often results in an increase in lipophilicity, which can modify the substance's ability to cross biological membranes and potentially enhance its therapeutic effect mdpi.com. Design strategies may involve altering the substitution pattern on the adamantane cage or replacing it with other bulky, lipophilic groups to fine-tune this characteristic.

Modification of the substituted phenyl ring is another cornerstone of rational design. The 3,5-dimethoxy substitution pattern on the benzamide portion dictates the electronic and steric properties of that end of the molecule. Analogues can be designed by:

Introducing Different Substituents: Replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups (such as halogens, nitro groups, or alkyl chains) allows for a systematic investigation of the electronic requirements for activity.

Extending the Aromatic System: Incorporating larger aromatic or heterocyclic systems in place of the phenyl ring can explore additional binding interactions. Nitrogen-based heterocycles, for instance, are known to exhibit a wide range of biological activities and can introduce new hydrogen bonding sites benthamscience.com.

The amide linker itself can also be a target for modification. Changing the linker to a hydrazone, urea, or other bioisosteres can alter the molecule's conformational flexibility, stability, and hydrogen-bonding patterns, which are crucial for molecular recognition researchgate.netresearchgate.net.

Comparative Analysis of Synthetic Routes for Related Derivatives

The synthesis of derivatives related to this compound often employs well-established chemical reactions, with the choice of route depending on factors like starting material availability, desired yield, and reaction scalability. Facile condensation reactions are a common and versatile method for producing adamantane derivatives mdpi.com.

One prevalent approach for synthesizing related N′-(adamantan-2-ylidene)-substituted benzohydrazides involves a direct condensation reaction. This method typically combines an appropriately substituted benzohydrazide with adamantan-2-one in a suitable solvent, often with catalytic acid. This route is straightforward and generally provides good yields of the desired product researchgate.netresearchgate.net.

A different strategy involves the direct introduction of the adamantyl group using highly reactive precursors like 1,3-dehydroadamantane. This reagent can react directly with N-H or S-H bonds, offering a distinct pathway to adamantylated compounds. For example, the reaction of 1,3-dehydroadamantane with 3-methyl-2-thioxoimidazolidin-4-one leads to the formation of an S-adamantylated product, demonstrating an alternative to building the molecule from separate adamantane and aromatic precursors mdpi.com.

The table below provides a comparative overview of these synthetic strategies.

FeatureCondensation of Adamantanone with HydrazideDirect Adamantylation with 1,3-Dehydroadamantane
Starting Materials Adamantan-2-one, Substituted Benzohydrazide1,3-Dehydroadamantane, N-H or S-H containing substrate
Key Reaction Imine/Hydrazone formationC-H or S-H insertion
Versatility High; easily adaptable for various substituted benzohydrazides researchgate.net.More specific; depends on the presence of an activated bond in the substrate mdpi.com.
Reaction Conditions Typically requires reflux in a solvent like ethanol researchgate.net.Can often proceed under milder conditions, such as reflux in DCM mdpi.com.
Potential Issues Standard purification techniques (crystallization, chromatography).Potential for side reactions and oligomerization, which may complicate purification mdpi.com.

Structure-Interaction Relationship Studies: Computational and Mechanistic Perspectives

Computational and mechanistic studies are indispensable for understanding how the three-dimensional structure of this compound and its derivatives relates to their molecular interactions. These studies use a combination of experimental techniques like X-ray crystallography and advanced computational modeling.

Solid-State Analysis and Intermolecular Forces: Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing in the solid state. Studies on closely related N′-(adamantan-2-ylidene)-substituted benzohydrazides have revealed that these molecules often form robust molecular dimers stabilized by multiple intermolecular forces researchgate.netresearchgate.net. These interactions are crucial for the stability of the crystal lattice and provide a model for potential interactions in a biological environment. Key interactions identified include:

Strong Hydrogen Bonds: Classical N–H···O or N–H···N hydrogen bonds are frequently observed, playing a primary role in dimer formation researchgate.netmdpi.com.

Weak Hydrogen Bonds: A network of weaker C–H···O, C–H···N, and C–H···π interactions further stabilizes the molecular assemblies researchgate.net.

Halogen and Tetrel Bonds: In derivatives containing halogens or methoxy groups, specific interactions like Cl···Cl halogen bonds or tetrel bonds involving the methoxy groups can contribute significantly to the crystal packing researchgate.net.

Computational Modeling and Mechanistic Insights: Computational chemistry provides deeper insights where experimental data is limited. Density Functional Theory (DFT) calculations are used to determine the equilibrium geometric structure and predict spectroscopic properties researchgate.net. For amide- and hydrazide-containing molecules, DFT can confirm the relative stability of different conformers, such as the trans-conformer of an amide unit being more stable than the cis-conformation researchgate.net.

Molecular docking simulations are employed to predict how these adamantane derivatives might bind to a biological target, such as an enzyme active site. These models help identify key interactions between the ligand and protein residues researchgate.netmdpi.com. Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of these computationally predicted binding poses over time, providing a more dynamic picture of the structure-interaction relationship researchgate.netcolab.ws. The energetics of molecular interactions can be further analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, which quantify the strength and nature of the various intermolecular contacts that hold the molecules together mdpi.comnih.gov.

The table below summarizes the methods used in these studies.

MethodPurposeKey Findings for Adamantane Derivatives
Single-Crystal X-ray Diffraction Determines precise 3D molecular structure and crystal packing.Reveals formation of molecular dimers and identifies key intermolecular hydrogen bonds researchgate.netresearchgate.net.
Density Functional Theory (DFT) Calculates stable molecular conformations and electronic properties.Confirms the stability of specific conformers (e.g., trans-amide) and helps interpret vibrational spectra researchgate.net.
Molecular Docking Predicts the preferred binding orientation of a molecule to a biological target.Shows key interactions between the adamantane moiety or substituted ring and enzyme active sites researchgate.netmdpi.com.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of complexes.Confirms the stability of ligand-protein interactions predicted by docking researchgate.net.
Hirshfeld Surface Analysis Visualizes and quantifies intermolecular interactions in a crystal.Provides a detailed map of close contacts like H···H, C···H, and O···H interactions nih.gov.

Future Directions in Research of Benzamide Derivatives with Adamantane Moieties

Emerging Methodologies in Synthetic and Structural Chemistry

The future synthesis of adamantane-benzamide derivatives will likely capitalize on novel strategies that offer greater efficiency, selectivity, and access to previously hard-to-make analogs.

A significant area of development is the direct functionalization of the adamantane (B196018) core's strong C–H bonds. acs.orgrsc.org Historically, functionalization has been challenging, but recent advances in photoredox and hydrogen-atom transfer (HAT) catalysis are enabling the direct C–H alkylation and arylation of adamantanes with remarkable chemoselectivity. acs.orgrsc.orgchemrxiv.org These methods allow for late-stage modification of complex, polyfunctional molecules, which could be instrumental in derivatizing adamantane-containing drugs. acs.org Pyrylium photocatalysts, for instance, have been used for the tertiary-selective functionalization of nanodiamonds, a strategy that could be adapted for these benzamide (B126) compounds. nih.govacs.orgresearcher.life Such approaches bypass the need for pre-functionalized adamantane starting materials, streamlining the synthesis of novel compound libraries. rsc.orgresearchgate.net For the benzamide portion, innovative metal-free oxidative procedures that can form amides directly from styrenes and amines represent a greener and more atom-economical alternative to traditional coupling methods. rsc.org

In structural chemistry, while X-ray crystallography and NMR spectroscopy remain the gold standard, future research will benefit from advanced techniques capable of analyzing challenging systems. drughunter.com Cryo-electron microscopy (cryo-EM), once primarily for large proteins, is emerging as a powerful tool for determining the structures of small molecule-protein complexes that are difficult to crystallize. creative-diagnostics.comnih.govresearchgate.net Techniques like Microcrystal Electron Diffraction (MicroED) can determine high-resolution structures from nanocrystals, a process that can be much faster than traditional crystallography. springernature.com This is particularly relevant for membrane-associated targets where adamantane derivatives might bind, as these proteins are notoriously difficult to crystallize. creative-diagnostics.comnih.gov These methods can provide unprecedented, near-atomic resolution insight into the binding modes and conformational changes of N-(adamantan-2-yl)-3,5-dimethoxybenzamide and its analogs within their biological targets. creative-diagnostics.comnih.gov

Advanced Computational Approaches for Deeper Molecular Understanding

Computational chemistry is set to play a transformative role in guiding the design and understanding of adamantane-benzamide derivatives. phmethods.netnih.gov The field is moving beyond static molecular docking to more dynamic and predictive models.

Advanced molecular dynamics (MD) simulations are now capable of tracking molecular processes at an atomic level for biologically relevant timescales. nih.govksu.edu.saacs.orgnih.gov For adamantane derivatives, MD simulations can reveal the dynamic behavior of the ligand within a binding pocket, assess the stability of the protein-ligand complex, and identify key interactions, such as those between the adamantane cage and hydrophobic residues, that drive binding and channel closure in ion channels. ksu.edu.saacs.org To achieve more accurate predictions of binding affinity, researchers are increasingly employing sophisticated methods like alchemical absolute binding free energy (ABFE) and molecular mechanics Poisson–Boltzmann surface area (MMPBSA) calculations. acs.org These methods provide a more rigorous assessment of a compound's potential efficacy than standard docking scores alone.

The integration of quantum mechanics (QM) into molecular mechanics (MM) simulations (QM/MM) will allow for a more accurate description of electronic effects, such as charge transfer and polarization, during the binding process. nih.gov Furthermore, computational tools are being used to build comprehensive molecular interaction fields (MIFs) to predict how molecules will interact and to forecast pharmacokinetic properties (absorption, distribution, metabolism, and excretion), helping to identify promising candidates early in the discovery process and reduce late-stage failures. researchgate.net

Untapped Avenues for Fundamental Molecular Interaction Studies

Future research must delve deeper into the fundamental biophysical properties that govern the interactions of adamantane-benzamide compounds with their biological targets.

A crucial untapped avenue is the detailed characterization of binding kinetics (the rates of association and dissociation) and thermodynamics, which provide a more complete picture of a drug's action than binding affinity alone. numberanalytics.comnih.gov Label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for these studies. numberanalytics.com SPR can measure real-time binding and unbinding of a ligand to a receptor immobilized on a sensor surface, while ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction. numberanalytics.comnih.gov

Another promising direction is the investigation of these compounds in more complex and biologically representative environments. This includes studying their interactions with receptors embedded in native-like lipid membranes and exploring their potential to act as "molecular glues." nih.gov Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally associate, opening up new therapeutic possibilities. nih.gov

Finally, the development of novel, high-resolution analytical tools offers exciting new ways to probe molecular interactions. For example, advances in force-distance curve-based atomic force microscopy (FD-based AFM) are making it possible to quantify complex interactions of a single receptor with multiple ligands simultaneously at the nanoscale. eurekalert.org Applying such cutting-edge techniques could reveal subtle but critical aspects of how this compound and related molecules engage with their biological partners, paving the way for the rational design of next-generation compounds.

Q & A

Q. What are the key steps in synthesizing N-(adamantan-2-yl)-3,5-dimethoxybenzamide?

The synthesis typically involves amide bond formation between adamantan-2-amine and 3,5-dimethoxybenzoyl chloride. Critical steps include:

  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI to facilitate amide bond formation.
  • Reaction optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction time (12–24 hours) in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s identity?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to verify adamantane protons (δ 1.6–2.1 ppm) and methoxy groups (δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 356.2) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and aromatic C-O bonds (~1250 cm1^{-1}) .

Q. How can researchers optimize reaction yields for this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Catalyst use : Add 4-DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

Q. What are the common impurities observed during synthesis, and how are they resolved?

  • Unreacted starting materials : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove via gradient elution during column chromatography .
  • Hydrolysis byproducts : Prevent moisture exposure by using molecular sieves or anhydrous conditions .

Q. How is the compound’s solubility profile determined for biological assays?

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media.
  • LogP calculation : Use HPLC retention times or computational tools (e.g., ChemAxon) to estimate lipophilicity, critical for membrane permeability studies .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

  • SHELX refinement : Use SHELXL for high-resolution crystallography to model disordered adamantane moieties. Apply TWIN commands for twinned crystals .
  • Multi-technique validation : Cross-validate XRD data with solid-state NMR and DFT calculations to resolve electron density ambiguities .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,5-dihydroxy or halogenated derivatives) to assess electronic effects on bioactivity .
  • Biological assays : Pair in vitro cytotoxicity (MTT assay) with computational docking (AutoDock Vina) to correlate structural motifs with target binding (e.g., kinase inhibition) .

Q. How can contradictory bioactivity data between assays be analyzed?

  • Dose-response curves : Replicate assays with varying concentrations (1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out non-specific interactions .

Q. What strategies mitigate low binding affinity in target interaction studies?

  • Scaffold rigidification : Introduce steric hindrance via adamantane substitution to enhance target selectivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to guide lead optimization .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities (e.g., CYP3A4 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.